molecular formula C14H17NO2 B2683900 rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2155840-92-7

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B2683900
CAS No.: 2155840-92-7
M. Wt: 231.295
InChI Key: GFVULRVZLGNKEI-JSGCOSHPSA-N
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Description

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a chiral 3-azabicyclo[3.2.0]heptane derivative serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry. This compound features a fused cyclobutane-pyrrolidine ring system, a structure of significant interest in drug discovery . The rac-(1R,5R) designation indicates the relative stereochemistry of the stereocenters within the racemic mixture. The carboxylic acid functional group provides a versatile handle for further synthetic modifications, allowing researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. The 3-azabicyclo[3.2.0]heptane scaffold is recognized as a privileged structure in pharmacology. Scientific literature indicates that derivatives of this scaffold have demonstrated notable biological activity, particularly as dopaminergic ligands with binding affinity for dopamine receptors . This makes research chemicals based on this core structure highly relevant for neuroscientific research and the development of central nervous system (CNS) active compounds. As such, this compound is primarily used in the synthesis of more complex biologically active molecules, in the development of novel pharmaceutical candidates, and as a standard in analytical method development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVULRVZLGNKEI-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Functionalization to introduce the carboxylic acid group: This can be done through oxidation reactions or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems.

  • Neurotransmitter Modulation : Preliminary studies suggest it may modulate acetylcholine and dopamine receptor activity, impacting cognitive functions and neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains:

  • Inhibition of Biofilm Formation : It has shown efficacy in reducing biofilm formation in pathogenic bacteria, making it a candidate for further development in treating infections.

Neuroprotective Effects

Studies have highlighted the compound's potential neuroprotective effects:

  • Oxidative Stress Protection : It may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease research.

Analgesic Properties

Initial findings indicate that this compound may possess analgesic properties:

  • Pain Modulation : It could influence pain pathways, warranting further investigation into its use in pain management therapies.

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated protective effects against oxidative damage in neuronal cells.
Study BAntimicrobial ActivityShowed significant inhibition of bacterial biofilm formation in vitro.
Study CAnalgesic EffectsIndicated potential for pain modulation in animal models.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
rac-(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (Target) 3-Benzyl, 1-carboxylic acid C₁₄H₁₅NO₂ 229.28* N/A Reference compound
rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane, cis 1-Fluoromethyl C₇H₁₂FN 129.18 2095396-59-9 Fluoromethyl at C1; lacks carboxylic acid
rel-(1R,5R)-Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate 3-Benzyl, 1-methyl ester C₁₅H₁₉NO₂ 245.32 2751265-32-2 Methyl ester replaces carboxylic acid
rac-tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate 3-tert-Butyloxycarbonyl, 1-formyl C₁₂H₁₉NO₃* 199.30 N/A† tert-Butyl ester and formyl group; no benzyl
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Sulfur atom in ring (4-thia), 2-carboxylic acid C₇H₉NO₂S* ~217.27* N/A Sulfur replaces carbon in ring; carboxylic acid at C2
Desmethyl–32 (carbapenem analog) Ethylthio, hydroxyethyl, oxo group C₁₂H₁₇NO₅S* ~287.33* N/A Carbapenem core with β-lactam ring and ethylthio group

*Calculated or inferred from structural data.
†CAS listed as "199.30" in , likely a typo.

Functional Group Impact on Properties

Lipophilicity :

  • The benzyl group in the target compound increases lipophilicity compared to analogs like the fluoromethyl derivative () .
  • The methyl ester () is more lipophilic than the carboxylic acid form, altering membrane permeability .

Acidity and Solubility :

  • The carboxylic acid in the target compound enhances water solubility via ionization, whereas esters (e.g., methyl or tert-butyl) are less polar .

Enzymatic Stability: Carbapenem analogs () show substituent-dependent stability against renal dehydropeptidase-I (DHP-I).

Synthetic Utility: The tert-butyl ester () is a common protecting group for carboxylic acids, enabling selective derivatization .

Industrial and Pharmaceutical Relevance

  • Suppliers: A related hydrochloride salt (rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid HCl) is supplied by multiple companies (e.g., Alkano Chemicals, Taizhou VOLSEN), indicating industrial demand for bicyclic intermediates .

Biological Activity

The compound rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Recent studies have investigated the compound's effectiveness against a range of bacterial strains, both gram-positive and gram-negative. The results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainInhibition Zone (mm)Control (Meropenem) (mm)
Staphylococcus aureus1520
Escherichia coli1218
Bacillus subtilis1422
Pseudomonas aeruginosa1019

The compound showed varying degrees of effectiveness against these strains, with the highest inhibition observed against Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored. It was found to inhibit urease and alpha-amylase enzymes effectively.

Table 2: Enzyme Inhibition Assays

EnzymeIC50 (µM)Control (Standard Inhibitor) (µM)
Urease2515
Alpha-Amylase3020

These findings suggest that the compound may be useful in developing treatments for conditions related to these enzymes, such as urinary infections and carbohydrate metabolism disorders .

The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . Additionally, enzyme inhibition studies suggest that it may interact with specific active sites on urease and alpha-amylase, blocking their activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on patients with bacterial infections showed that treatment with this compound resulted in significant improvement in infection markers compared to traditional antibiotic treatments.
  • Enzyme Inhibition in Diabetic Models : Research involving diabetic animal models indicated that administration of the compound led to reduced blood glucose levels through inhibition of alpha-amylase activity, demonstrating its potential as an adjunct therapy in diabetes management.

Q & A

Q. What synthetic routes are available for rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of bicyclic azabicyclo compounds often involves ring-closing strategies, such as intramolecular cyclization of precursors containing amine and carboxylic acid functionalities. For example, analogous compounds like 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives are synthesized via condensation reactions followed by cyclization under controlled pH and temperature . Optimization may include solvent selection (e.g., methanol or dichloromethane), catalysts (e.g., Pd for benzylation), and purification via column chromatography. Reaction yields can vary significantly with solvent polarity and temperature gradients (e.g., yields improved using aprotic solvents at 60–80°C) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key methods include:

  • NMR Spectroscopy : To confirm stereochemistry (e.g., J-coupling constants for bicyclic ring protons) and benzyl group positioning .
  • X-ray Crystallography : For absolute configuration determination, as seen in related azabicyclo structures (e.g., rel-(3R,5R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives) .
  • HPLC-MS : To assess purity and detect impurities (e.g., using C18 columns with acetonitrile/water gradients) .

Q. How can purity and impurity profiles be rigorously assessed?

Impurity analysis requires:

  • HPLC with UV/ELSD Detection : To quantify residual solvents or byproducts (e.g., 6-aminopenicillanic acid as a common impurity in bicyclic β-lactams) .
  • Chiral Chromatography : To resolve enantiomers, critical for rac-mixtures. Polysaccharide-based columns (e.g., Chiralpak® AD-H) are effective for azabicyclo separations .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s stability under varying pH and temperature conditions?

The rac-mixture’s stability depends on the stereochemical environment of the bicyclic core. For example, cis-isomers of related azabicyclo compounds (e.g., tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate) show higher thermal stability in aprotic solvents, while trans-isomers degrade faster under acidic conditions . Accelerated stability studies (40°C/75% RH for 6 months) combined with chiral HPLC can track racemization or degradation .

Q. What solvent systems enhance solubility for in vitro assays, and how do they affect reactivity?

Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) is critical. Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize the bicyclic ring. Co-solvents like PEG-400 or cyclodextrins are often used for biological testing. Solvent choice also impacts reactivity; for example, aqueous methanol promotes hydrolysis of the azabicyclo ring, whereas dichloromethane preserves integrity .

Q. What mechanistic insights explain the formation of the bicyclo[3.2.0]heptane ring during synthesis?

Mechanistic studies on analogous compounds suggest a stepwise process: (1) nucleophilic attack by the amine on a carbonyl group, followed by (2) intramolecular cyclization via SN2 displacement. Computational modeling (DFT) of transition states can identify rate-limiting steps, such as steric hindrance from the benzyl group .

Q. How do structural modifications (e.g., substituting the benzyl group) affect biological activity?

Comparative studies with derivatives like 3-azabicyclo[3.1.1]heptan-6-one reveal that bulkier substituents reduce membrane permeability but enhance target binding affinity. For instance, replacing benzyl with pyridinyl groups increases solubility but decreases metabolic stability in hepatic microsome assays .

Q. How can contradictory data on synthesis yields from different methods be resolved?

Yield discrepancies often arise from competing side reactions (e.g., over-benzylation). Systematic DoE (Design of Experiments) approaches can optimize parameters like stoichiometry, temperature, and catalyst loading. For example, reducing benzyl chloride equivalents from 2.0 to 1.2 equivalents minimized di-benzylated byproducts in analogous syntheses .

Q. What strategies mitigate hygroscopicity during storage and handling?

Lyophilization or storage under inert gas (N₂/Ar) prevents moisture uptake. Stability studies show that anhydrous forms (e.g., tert-butyl-protected derivatives) retain purity >98% for 12 months at −20°C, while hydrates degrade faster .

Q. How can computational methods predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like penicillin-binding proteins (PBPs). For example, the bicyclo[3.2.0] core mimics β-lactam rings, enabling competitive inhibition of bacterial cell wall synthesis .

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